REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4](Br)=[C:5]([Br:8])[C:6]=1[CH3:7].[Li][CH2:11]CCC.S(OC)(OC)(=O)=O>C(OCC)C>[Br:1][C:2]1[S:3][C:4]([CH3:11])=[C:5]([Br:8])[C:6]=1[CH3:7]
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(C1C)Br)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
75.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material precipitated out of solution, but when n-BuLi
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
ADDITION
|
Details
|
was added by cannulation
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 100 mL of 6N NaOH solution
|
Type
|
STIRRING
|
Details
|
stirred for 2h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with additional ether
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(C1C)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |